molecular formula C20H22BrClN2O4 B5189572 1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate

1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate

Cat. No.: B5189572
M. Wt: 469.8 g/mol
InChI Key: QWVKVPFXOSDAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the glutamatergic system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the glutamatergic system, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are many potential future directions for research on 1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate. One area of interest is its potential as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the glutamatergic system.

Synthesis Methods

1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate is synthesized by reacting 1-(3-bromobenzyl)piperazine with 4-(2-chlorobenzyl)piperidine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to yield the oxalate salt.

Scientific Research Applications

1-(3-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate has been found to have various applications in scientific research. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been investigated for its potential in treating drug addiction, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2.C2H2O4/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKVPFXOSDAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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